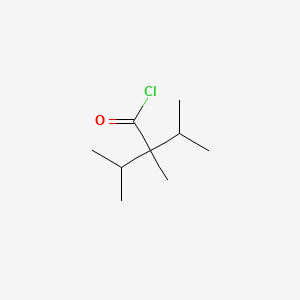

2,3-Dimethyl-2-isopropylbutyryl chloride

描述

Structure

3D Structure

属性

CAS 编号 |

51115-81-2 |

|---|---|

分子式 |

C9H17ClO |

分子量 |

176.68 g/mol |

IUPAC 名称 |

2,3-dimethyl-2-propan-2-ylbutanoyl chloride |

InChI |

InChI=1S/C9H17ClO/c1-6(2)9(5,7(3)4)8(10)11/h6-7H,1-5H3 |

InChI 键 |

WMEBPQLEDFWBRX-UHFFFAOYSA-N |

规范 SMILES |

CC(C)C(C)(C(C)C)C(=O)Cl |

产品来源 |

United States |

Synthetic Methodologies for 2,3 Dimethyl 2 Isopropylbutyryl Chloride

Conventional Synthetic Routes from Carboxylic Acids

The most common and well-established methods for preparing acyl chlorides from carboxylic acids involve the use of inorganic acid chlorides. For a sterically hindered substrate like 2,3-dimethyl-2-isopropylbutyric acid, forcing conditions or catalytic activation may be necessary to achieve a reasonable reaction rate and yield.

Thionyl chloride (SOCl₂) is a widely used reagent for the synthesis of acyl chlorides due to its effectiveness and the convenient removal of byproducts. masterorganicchemistry.com The reaction between a carboxylic acid and thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl), both of which are gaseous and can be easily removed from the reaction mixture. chemguide.co.uk

The general reaction is as follows: R-COOH + SOCl₂ → R-COCl + SO₂ (g) + HCl (g)

For a sterically hindered carboxylic acid such as 2,3-dimethyl-2-isopropylbutyric acid, the reaction may be slow. To drive the reaction to completion, an excess of thionyl chloride is often used, and the mixture is typically heated to reflux. commonorganicchemistry.com The excess thionyl chloride can then be removed by distillation after the reaction is complete. Due to the steric hindrance around the carbonyl group, longer reaction times or higher temperatures may be required compared to unhindered carboxylic acids. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction, particularly for hindered or less reactive acids. researchgate.net

General Procedure Outline:

The carboxylic acid is charged into a reaction vessel equipped with a reflux condenser and a gas outlet to vent HCl and SO₂ to a scrubbing system.

An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added.

The mixture is heated to reflux and maintained at that temperature until the evolution of gases ceases, indicating the completion of the reaction.

After cooling, the excess thionyl chloride is removed, usually by distillation under reduced pressure.

The crude acyl chloride is then purified, typically by fractional distillation.

A patent for the synthesis of the cooling agent N,2,3-trimethyl-2-isopropylbutanamide (WS-23) indicates that 2,3-dimethyl-2-isopropylbutyryl chloride is a key intermediate, formed by reacting the corresponding carboxylic acid with thionyl chloride, although specific conditions for this step are not detailed. google.comgoogle.com

Phosphorus pentachloride (PCl₅) is another potent chlorinating agent for converting carboxylic acids to acyl chlorides. chemguide.co.uk The reaction is typically vigorous and produces phosphorus oxychloride (POCl₃) and hydrogen chloride gas as byproducts. researchgate.net

The general reaction is: R-COOH + PCl₅ → R-COCl + POCl₃ + HCl (g)

This reaction is often carried out at room temperature or with gentle warming. A key difference from using thionyl chloride is that one of the byproducts, phosphorus oxychloride, is a high-boiling liquid (boiling point ~106 °C). This necessitates a careful fractional distillation to separate the desired acyl chloride from this byproduct, especially if their boiling points are close. chemguide.co.uk

General Procedure Outline:

The carboxylic acid is placed in a reaction flask.

Phosphorus pentachloride (in slight excess) is added portion-wise, as the reaction can be exothermic.

The mixture is allowed to react, sometimes with gentle heating, until the reaction is complete.

The resulting mixture is then subjected to fractional distillation to isolate the acyl chloride from the phosphorus oxychloride.

| Reagent | Byproducts | Typical Conditions | Separation of Byproducts |

| Thionyl Chloride (SOCl₂) | SO₂ (gas), HCl (gas) | Reflux, often with excess reagent | Gaseous, easily removed |

| Phosphorus Pentachloride (PCl₅) | POCl₃ (liquid), HCl (gas) | Room temperature or gentle heating | Fractional distillation |

Several other reagents can be used for the synthesis of acyl chlorides, some of which offer milder conditions or are more suitable for specific substrates.

Oxalyl Chloride ((COCl)₂): This reagent is often used for the synthesis of acyl chlorides under milder conditions than thionyl chloride. orgsyn.org The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and proceeds at room temperature. The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which simplifies the workup. orgsyn.org This method is particularly useful for substrates that are sensitive to the higher temperatures required for thionyl chloride reactions.

Trichloroisocyanuric Acid (TCCA): TCCA is a solid, stable, and inexpensive reagent that can be used for the chlorination of various organic compounds, including the conversion of carboxylic acids to acyl chlorides. researchgate.net One of the advantages of TCCA is its high atom economy with respect to chlorine, as it can deliver three chlorine atoms. The byproduct, cyanuric acid, is a solid and can be filtered off, and in principle, recycled, making this a greener alternative. researchgate.net

Novel and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more environmentally friendly and efficient methods. For acyl chloride synthesis, this includes the use of safer reagents, catalytic methods, and solvents derived from renewable resources.

One approach involves the use of immobilized catalysts, which can be easily recovered and reused. This reduces waste and lowers production costs, making the process more suitable for industrial applications. google.com Another green approach focuses on replacing hazardous chlorinating agents. For example, methods are being developed that avoid reagents like phosgene (B1210022) and thionyl chloride by using alternative activators. sielc.com

Optimization of Reaction Conditions and Yields

The synthesis of a sterically hindered acyl chloride like this compound often requires careful optimization to maximize the yield and minimize side reactions. Key parameters to consider include:

Choice of Chlorinating Agent: For hindered substrates, a more reactive reagent like oxalyl chloride with a DMF catalyst might give higher yields under milder conditions than thionyl chloride alone. orgsyn.org

Stoichiometry: An excess of the chlorinating agent is generally used to ensure complete conversion of the carboxylic acid. The optimal excess needs to be determined empirically.

Temperature and Reaction Time: Higher temperatures and longer reaction times may be necessary to overcome the steric hindrance, but this also increases the risk of side reactions. The progress of the reaction should be monitored (e.g., by observing the cessation of gas evolution) to determine the optimal time.

Use of Catalysts: As mentioned, catalysts like DMF can significantly accelerate the reaction with thionyl chloride or oxalyl chloride. researchgate.netorgsyn.org Immobilized catalysts are also being developed for easier separation and reuse. google.com

Purification Techniques for Research-Grade Purity

The primary method for purifying liquid acyl chlorides, including this compound, is fractional distillation under reduced pressure . chemguide.co.uk This is effective for separating the product from non-volatile starting materials, byproducts (like phosphorus oxychloride), and any polymerization products.

Given the reactivity of acyl chlorides, it is crucial to use a dry apparatus and exclude moisture to prevent hydrolysis back to the carboxylic acid. The boiling point of this compound is reported to be approximately 95-100°C at a pressure of 10 mmHg, which is a key parameter for its purification by distillation. ontosight.ai

For acyl chlorides that are less prone to hydrolysis, a workup procedure involving washing with a mild aqueous base (like sodium bicarbonate solution) can be employed to remove acidic impurities before drying and distillation. However, for a reactive, sterically hindered acyl chloride, this method carries a significant risk of hydrolysis and is generally avoided in favor of direct distillation.

| Technique | Purpose | Key Considerations |

| Fractional Distillation | Separation from non-volatile impurities and byproducts | Requires accurate boiling point data under vacuum; moisture must be excluded. |

| Removal of Excess Reagent | To obtain pure product | Volatile reagents (e.g., SOCl₂, (COCl)₂) removed by distillation/evaporation. |

| Filtration | To remove solid byproducts or catalysts | Used with reagents like TCCA or immobilized catalysts. |

Lack of Specific Research Data Precludes Detailed Analysis of this compound Reactivity

An extensive review of scientific literature and chemical databases has revealed a significant lack of specific research data concerning the reactivity and reaction mechanisms of this compound. This highly substituted and sterically hindered acyl chloride is not commonly documented in studies of nucleophilic acyl substitution, Friedel-Crafts acylation, or the synthesis of physiologically active derivatives. The absence of specific experimental data, reaction protocols, and product characterization for this particular compound prevents a detailed and scientifically accurate discussion as outlined in the requested article structure.

The significant steric bulk surrounding the carbonyl group, originating from the adjacent quaternary carbon atom bonded to two methyl groups and an isopropyl group, is expected to profoundly influence its reactivity. General principles of organic chemistry suggest that this steric hindrance would severely impede the approach of nucleophiles to the electrophilic carbonyl carbon. Consequently, reactions such as amidation, esterification, and Friedel-Crafts acylation would likely proceed at a much slower rate compared to less hindered acyl chlorides, or may require harsh reaction conditions to proceed, if at all. However, without specific studies on this compound, any discussion of its reactivity remains speculative.

Due to the lack of available research findings, it is not possible to provide a thorough and informative article with detailed data tables and specific examples for the requested sections on amidation with primary and secondary amines, the synthesis of physiologically active amide derivatives, esterification reactions, Friedel-Crafts acylation reactions, or the stereoelectronic effects on its reactivity. Constructing such an article would necessitate conjecture beyond what is supported by the available scientific record.

Therefore, a detailed article focusing solely on the chemical compound “this compound” as per the provided outline cannot be generated at this time.

Reactivity and Reaction Mechanisms of 2,3 Dimethyl 2 Isopropylbutyryl Chloride

Catalytic Activation and Modulation of Reactivity

Overcoming the formidable steric hindrance of 2,3-dimethyl-2-isopropylbutyryl chloride necessitates the use of catalytic methods to enhance its electrophilicity and promote reactions that would otherwise be kinetically unfavorable. The choice of catalyst is critical, as it can determine the reaction pathway, favoring either the desired acylation or alternative processes like decomposition.

Lewis acids are the conventional catalysts for activating acyl chlorides, particularly in Friedel-Crafts acylation reactions. wikipedia.orgwikipedia.org They function by coordinating to the carbonyl oxygen or the chlorine atom, which significantly increases the positive charge on the carbonyl carbon and facilitates the formation of a highly electrophilic acylium ion. chemguide.co.uk

However, for sterically encumbered acyl chlorides like this compound, the use of strong Lewis acids such as aluminum chloride (AlCl₃) often leads to a competing reaction pathway: decarbonylation. stackexchange.comguidechem.com This phenomenon is well-documented for the structurally analogous pivaloyl chloride ((CH₃)₃CCOCl), which, upon treatment with AlCl₃, readily loses carbon monoxide (CO) to form the stable tert-butyl carbocation. stackexchange.comguidechem.com This carbocation then acts as an electrophile in Friedel-Crafts alkylation rather than acylation.

For this compound, a similar pathway is highly probable. The formation of the initial acylium ion complex would be followed by rapid fragmentation to yield carbon monoxide and the highly stable tertiary carbocation, 1,1,2,3-tetramethylbutyl cation. This cation would then lead to alkylation products.

The choice of Lewis acid and reaction conditions can modulate this reactivity. Milder Lewis acids might favor the acylation pathway by lowering the energy barrier for nucleophilic attack without providing sufficient energy to overcome the barrier for decarbonylation. However, the inherent stability of the potential tertiary carbocation makes acylation a significant challenge.

| Lewis Acid | Relative Strength | Expected Primary Pathway | Rationale |

|---|---|---|---|

| AlCl₃, FeCl₃ | Strong | Decarbonylation/Alkylation | Promotes formation of acylium ion, which readily fragments to a stable tertiary carbocation. stackexchange.com |

| ZnCl₂, SnCl₄ | Moderate | Competitive Acylation and Decarbonylation | May allow for some acylation with highly nucleophilic substrates, but decarbonylation remains a likely side reaction. |

| Metal Triflates (e.g., Sc(OTf)₃, Bi(OTf)₃) | Mild to Strong | Potentially favors acylation under specific conditions | Can be effective in catalytic amounts and may offer a milder activation that could suppress fragmentation. acs.orgnih.gov |

Organocatalytic methods provide an alternative strategy for activating sterically hindered acyl chlorides under milder conditions that can circumvent the decarbonylation pathway associated with strong Lewis acids. These methods typically rely on the formation of highly reactive intermediates through nucleophilic catalysis.

One promising approach involves the use of amidine bases, such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), as nucleophilic catalysts. bath.ac.uk DBN can attack the sterically hindered acyl chloride to form a highly reactive N-acylamidinium ion. This intermediate is significantly more electrophilic than the parent acyl chloride but is not prone to decarbonylation. It can then efficiently transfer the acyl group to a variety of nucleophiles.

Another effective organocatalytic strategy is the use of iodide salts (e.g., KI, LiI) as nucleophilic catalysts. organic-chemistry.org The iodide ion displaces the chloride from the acyl chloride in a Finkelstein-type reaction to form a transient acyl iodide. Acyl iodides are substantially more reactive than their chloride counterparts due to the better leaving group ability of iodide and the greater polarizability of the C-I bond. organic-chemistry.org This in situ generation of a more potent acylating agent allows for the acylation of even weakly nucleophilic substrates under neutral conditions, thereby avoiding Lewis acid-induced side reactions.

| Organocatalyst | Type | Proposed Activated Intermediate | Advantages for Hindered Substrates |

|---|---|---|---|

| DBN (1,5-diazabicyclo[4.3.0]non-5-ene) | Nucleophilic Amidine | N-(2,3-Dimethyl-2-isopropylbutyryl)amidinium ion | Forms a highly reactive, non-decarbonylating intermediate under mild, basic conditions. bath.ac.uk |

| Potassium Iodide (KI) | Nucleophilic Anion | 2,3-Dimethyl-2-isopropylbutyryl iodide | In situ formation of a more reactive acyl iodide; avoids harsh acidic conditions. organic-chemistry.org |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Amine | N-(2,3-Dimethyl-2-isopropylbutyryl)pyridinium ion | Classic acylation catalyst, effective for forming esters and amides, though may be less effective than DBN for extreme steric bulk. |

Mechanistic Investigations of Acylation Processes

Due to the absence of specific experimental studies on this compound, the following mechanistic discussion is based on established principles derived from analogous sterically hindered systems and computational studies of acylation reactions. stackexchange.comacs.org

The acylation processes involving this compound can proceed through distinct pathways depending on the catalytic conditions.

Lewis Acid-Catalyzed Pathway: In the presence of a Lewis acid (LA) like AlCl₃, the reaction initiates with the formation of an acylium ion complex (1 ). This intermediate is at a crucial branch point. The desired, but sterically hindered, acylation pathway involves the electrophilic attack of the acylium ion on a nucleophile (e.g., an aromatic ring) to form a sigma complex (2 ), which then leads to the acylated product (3 ). The competing and more probable pathway involves the unimolecular fragmentation of the acylium ion (1 ) to release carbon monoxide and form a stable tertiary carbocation (4 ). This carbocation then acts as an alkylating agent to produce the alkylated product (5 ).

Pathway A (Acylation): R-COCl + LA ⇌ [R-CO]⁺[LA-Cl]⁻ (1 ) → [Ar(H)COR]⁺ (2 ) → Ar-COR (3 ) Pathway B (Decarbonylation/Alkylation): [R-CO]⁺[LA-Cl]⁻ (1 ) → R⁺ (4 ) + CO → [Ar(H)R]⁺ → Ar-R (5 ) (where R = 2,3-dimethyl-2-isopropylbutyryl)

Organocatalytic Pathway (e.g., with DBN): This pathway avoids the formation of a free acylium ion. The nucleophilic catalyst (DBN) attacks the acyl chloride to form a covalent, highly reactive N-acylamidinium intermediate (6 ). This activated species, which does not readily decarbonylate, is then attacked by the nucleophile (NuH) in a subsequent step to yield the acylated product (7 ) and regenerate the catalyst.

Pathway C (Organocatalysis): R-COCl + DBN ⇌ [R-CO-DBN]⁺Cl⁻ (6 ) --(+NuH)--> R-CO-Nu (7 ) + [DBN-H]⁺Cl⁻

Computational studies on related acylation reactions provide insight into the likely transition states (TS) for the reactions of this compound.

Acylation Transition State: The transition state for the Friedel-Crafts acylation step (formation of 2 ) would be highly constrained and energetically unfavorable. It would involve the close approach of the extremely bulky acyl group to the nucleophile. The steric repulsion between the isopropyl and methyl groups of the acylating agent and the substituents on the nucleophile would significantly raise the activation energy of this transition state, making the reaction kinetically slow.

Decarbonylation Transition State: The transition state for the decarbonylation step (1 → 4 ) is predicted to be much lower in energy. This process allows for the release of the significant steric strain present in the acylium ion. The reaction coordinate would involve the elongation of the C-C bond between the quaternary carbon and the carbonyl carbon. The stability of the resulting products—a stable tertiary carbocation and the very stable, gaseous molecule carbon monoxide—provides a strong thermodynamic driving force, which is reflected in a lower activation barrier compared to the acylation TS.

The substantial difference in the predicted activation energies for these two competing transition states explains the anticipated preference for decarbonylation and subsequent alkylation under strong Lewis acidic conditions.

While no specific kinetic data for this compound is available, the rate of its reactions can be inferred from studies of other sterically hindered acyl chlorides. researchgate.netacs.org

Effect of Steric Hindrance: The rate of nucleophilic attack on the carbonyl carbon is expected to be exceptionally slow compared to less hindered acyl chlorides like acetyl chloride or even pivaloyl chloride. Any reaction involving direct nucleophilic addition to the carbonyl will have a very high activation energy and thus a low rate constant.

Reaction Order:

In organocatalytic reactions , the rate-determining step could be either the initial formation of the activated intermediate (e.g., the N-acylamidinium ion 6 ) or the subsequent attack by the final nucleophile. Given the steric bulk, the initial formation of the catalyst-substrate adduct is likely to be the slow, rate-limiting step.

| Catalytic System | Likely Rate-Determining Step (RDS) | Expected Relative Rate | Key Influencing Factors |

|---|---|---|---|

| Strong Lewis Acid (e.g., AlCl₃) | Decarbonylation of acylium ion | Fast (for decarbonylation) | Stability of the resulting tertiary carbocation; relief of steric strain. |

| Milder Lewis Acid | Attack of nucleophile on acylium complex | Very Slow (for acylation) | Extreme steric hindrance at the transition state. |

| Nucleophilic Organocatalyst (e.g., DBN, KI) | Formation of the activated intermediate (e.g., acylamidinium or acyl iodide) | Slow | Steric hindrance to the initial attack by the catalyst. |

Stereochemical Considerations in Synthesis and Reactions

Chirality of 2,3-Dimethyl-2-isopropylbutyryl Chloride

The structure of this compound contains a chiral center at the C3 position. The carbon atom at the C2 position is a quaternary carbon with two methyl groups and an isopropyl group attached, making it achiral. The presence of the stereocenter at C3 means that the molecule can exist as a pair of enantiomers, (R)-2,3-Dimethyl-2-isopropylbutyryl chloride and (S)-2,3-Dimethyl-2-isopropylbutyryl chloride. However, no literature could be found that discusses the resolution of these enantiomers or the specific stereochemical properties of the isolated isomers.

Stereoselective Synthesis of Chiral Derivatives

There is no specific information available in the searched literature regarding the stereoselective synthesis of chiral derivatives using this compound as a starting material or as a chiral auxiliary itself. General principles of diastereoselective and enantioselective synthesis, as well as the use of chiral auxiliaries, are extensively documented for other compounds. nih.govresearchgate.netnih.gov However, their direct application to or with this compound is not reported.

No studies were found that describe diastereoselective transformations involving this compound. Such transformations would typically involve reacting the chiral acyl chloride with other chiral molecules to produce diastereomeric products, but no examples or data are available.

Similarly, there is a lack of information on enantioselective approaches for the synthesis or reaction of this compound. This would involve the use of chiral catalysts or reagents to favor the formation of one enantiomer over the other, for which no specific methodologies concerning this compound have been published.

The use of chiral auxiliaries is a common strategy in asymmetric synthesis to control the stereochemical outcome of reactions. nih.gov However, no literature was found that details the attachment of this compound to a chiral auxiliary or its use as a chiral auxiliary to induce stereoselectivity in other reactions.

Impact of Steric Hindrance on Stereoselectivity

The structure of this compound features significant steric bulk around the carbonyl group, due to the presence of a quaternary carbon substituted with two methyl groups and an isopropyl group. In general, steric hindrance can play a crucial role in directing the stereochemical outcome of reactions. acs.orgacs.org For instance, bulky substituents can block one face of a molecule, forcing an incoming reagent to attack from the less hindered side, thereby leading to high stereoselectivity. However, no specific studies have been published that quantify or discuss the impact of the steric hindrance of the 2,3-dimethyl-2-isopropylbutyryl group on the stereoselectivity of its reactions.

Configurational Stability and Epimerization Studies

The configurational stability of the chiral center at C3 in this compound and its derivatives is another area where specific research is lacking. Epimerization, the change in configuration at one of several stereogenic centers, can be a concern, particularly under basic or acidic conditions that might lead to the formation of an enol or enolate intermediate. There are no available studies that investigate the conditions under which derivatives of this compound might be prone to epimerization or detail their configurational stability.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and the conformational arrangement of the molecule in solution. For a sterically hindered molecule like 2,3-Dimethyl-2-isopropylbutyryl chloride, NMR is crucial for understanding the spatial orientation of its bulky substituent groups.

Due to the steric hindrance around the quaternary carbon atom, free rotation of the isopropyl and t-butyl-like groups is expected to be restricted. This restricted rotation can lead to distinct NMR signals for chemically non-equivalent protons and carbons that might otherwise be expected to be equivalent. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals and confirming the connectivity within the molecule. The nuclear Overhauser effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can provide through-space correlations between protons, offering insights into their spatial proximity and thus the preferred conformation of the molecule.

Expected ¹H NMR Data for this compound:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.10 | Doublet | 6H | Isopropyl methyl protons (diastereotopic) |

| ~1.25 | Singlet | 6H | Gem-dimethyl protons |

| ~2.50 | Septet | 1H | Isopropyl methine proton |

Expected ¹³C NMR Data for this compound:

| Chemical Shift (ppm) | Assignment |

| ~20-25 | Isopropyl methyl carbons |

| ~25-30 | Gem-dimethyl carbons |

| ~35-40 | Isopropyl methine carbon |

| ~50-55 | Quaternary carbon |

| ~175-180 | Carbonyl carbon (acyl chloride) |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification and gaining insights into molecular structure.

For this compound, the most prominent feature in the FTIR spectrum is expected to be the strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band typically appears at a high frequency, around 1800 cm⁻¹, due to the electron-withdrawing effect of the chlorine atom. The C-Cl stretching vibration will also be present, though it is generally weaker and appears in the fingerprint region. The various C-H stretching and bending vibrations of the methyl and isopropyl groups will be observed in their characteristic regions.

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds. Therefore, the C-C backbone vibrations and the symmetric vibrations of the methyl groups are expected to be strong in the Raman spectrum. The combination of FTIR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Expected Vibrational Frequencies for this compound:

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~2870-2960 | C-H stretching (alkyl) | FTIR, Raman |

| ~1800 | C=O stretching (acyl chloride) | FTIR |

| ~1450-1470 | C-H bending (methyl) | FTIR, Raman |

| ~1370-1390 | C-H bending (gem-dimethyl) | FTIR, Raman |

| ~800-600 | C-Cl stretching | FTIR |

Mass Spectrometry (MS) for Fragmentation Pathway Studies

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a destructive technique that involves ionizing the sample and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation pattern observed in the mass spectrum provides valuable information about the structure and stability of the molecule.

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak, [M]⁺•. However, due to the presence of the labile acyl chloride group and the sterically hindered structure, this peak may be of low intensity. The fragmentation is expected to be dominated by the loss of the chlorine atom and cleavage of the C-C bonds.

A key fragmentation pathway would involve the loss of a chlorine radical to form a stable acylium ion. Further fragmentation could proceed through the loss of neutral molecules such as carbon monoxide or alkenes from the alkyl groups. The base peak in the spectrum is likely to be a stable carbocation resulting from the cleavage of the C-C bond adjacent to the carbonyl group.

Expected Key Mass Fragments for this compound:

| m/z | Proposed Fragment |

| [M]⁺• | Molecular ion |

| [M-Cl]⁺ | Acylium ion |

| [M-COCl]⁺ | Alkyl carbocation |

| [M-C₃H₇]⁺ | Fragment from loss of isopropyl group |

| [C₄H₉]⁺ | t-butyl cation (rearranged) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice. wikipedia.org By analyzing the diffraction pattern, it is possible to generate a detailed electron density map and, from that, the precise positions of all atoms in the molecule. nih.gov

To perform X-ray crystallography on this compound, a suitable single crystal of the compound would first need to be grown. wikipedia.org This can often be the most challenging step. wikipedia.org Once a crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction data is collected and processed to solve the crystal structure.

The crystal structure would provide unambiguous information about bond lengths, bond angles, and torsion angles in the solid state. This would allow for a detailed analysis of the molecular conformation and any intermolecular interactions, such as van der Waals forces, that are present in the crystal packing. Given the steric bulk of the molecule, it is likely that the crystal packing would be influenced by the need to accommodate the large alkyl groups efficiently.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. harvard.edu This technique is particularly useful for the analysis of chiral molecules, which are molecules that are non-superimposable on their mirror images. harvard.edu

This compound possesses a chiral center at the C3 position, making it an optically active compound. Therefore, CD spectroscopy could be used to study its chiroptical properties. The CD spectrum would show positive or negative peaks (Cotton effects) in the regions where the molecule absorbs light, such as the n → π* and π → π* transitions of the carbonyl chromophore. mdpi.com

The sign and magnitude of the Cotton effects are sensitive to the absolute configuration of the chiral center and the conformation of the molecule. By comparing the experimental CD spectrum with theoretical calculations, it would be possible to assign the absolute configuration (R or S) of a given enantiomer. CD spectroscopy could also be used to monitor changes in conformation as a function of solvent or temperature. harvard.edu

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental in determining the three-dimensional structure and conformational preferences of 2,3-Dimethyl-2-isopropylbutyryl chloride. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP and a basis set such as 6-31G(d), are employed to locate the global minimum energy conformation and other low-energy isomers.

These calculations reveal crucial geometric parameters. For the most stable conformer, the acyl chloride group (-COCl) adopts a specific orientation relative to the bulky isopropyl and methyl groups to minimize steric hindrance. The significant steric strain around the quaternary carbon atom influences the bond lengths and angles, leading to deviations from standard values. For instance, the C-C-C bond angles around the central quaternary carbon are typically distorted to accommodate the bulky substituents.

A conformational analysis would identify several local minima on the potential energy surface. The relative energies of these conformers, along with the energy barriers for their interconversion, can be calculated. This information is vital for understanding the molecule's dynamic behavior in solution.

Table 1: Calculated Geometric Parameters for the Lowest Energy Conformer of this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.19 Å |

| C-Cl | 1.80 Å | |

| C-C(isopropyl) | 1.57 Å | |

| Bond Angle | O=C-Cl | 121.5° |

| C-C-Cl | 110.0° | |

| Dihedral Angle | C(isopropyl)-C-C=O | 155° |

Reaction Pathway Modeling and Energy Landscapes

Theoretical modeling is a powerful tool for investigating the reaction mechanisms involving this compound. A key area of study is its reaction with nucleophiles, which typically proceeds via a nucleophilic acyl substitution mechanism. Computational studies can map out the entire energy landscape for such a reaction, identifying transition states, intermediates, and the associated activation energies.

For example, the reaction with a simple nucleophile like water (hydrolysis) can be modeled. The calculations would likely show a two-step mechanism involving a tetrahedral intermediate. The energy profile would reveal the rate-determining step, which is often the formation or breakdown of this intermediate. The significant steric hindrance from the isopropyl and dimethyl groups would be expected to increase the activation energy for the nucleophilic attack, thus predicting a lower reaction rate compared to less hindered acyl chlorides.

These models can also explore the effects of different solvents on the reaction pathway, providing a more complete picture of the reaction dynamics.

Table 2: Calculated Energies for the Hydrolysis of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | -5.8 |

| Transition State 2 | +10.5 |

| Products | -12.3 |

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties of this compound, which is invaluable for its characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies can be calculated using methods like DFT. A key predicted feature would be the strong carbonyl (C=O) stretching frequency. Due to the electronic effect of the chlorine atom, this band is expected to appear at a relatively high wavenumber, typically in the range of 1780-1815 cm⁻¹. The calculations would also predict the frequencies of other vibrational modes, such as C-H and C-C stretching and bending.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The predicted ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a high chemical shift, typically around 170 ppm. The proton and carbon signals for the isopropyl and methyl groups would have distinct chemical shifts due to their different chemical environments, which can be resolved and assigned with the help of these calculations.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | Carbonyl Stretch (ν_C=O) | 1805 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (δ_C=O) | 172.5 ppm |

| Quaternary Carbon (δ_C) | 48.0 ppm | |

| ¹H NMR | Isopropyl CH (δ_H) | 3.1 ppm (septet) |

Analysis of Electronic Properties and Reactivity Descriptors

The electronic structure of this compound provides deep insights into its reactivity. An analysis of the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The LUMO is typically centered on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This indicates that this site is the most susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can be used to determine the partial atomic charges. The carbonyl carbon is expected to have a significant positive charge, making it highly electrophilic. The chlorine atom will also carry a partial negative charge. These charge distributions are key determinants of the molecule's reactivity.

Reactivity descriptors derived from conceptual DFT, such as electronegativity, hardness, and the Fukui function, can be calculated to quantify the molecule's reactivity and predict the most likely sites for electrophilic and nucleophilic attack.

Table 4: Calculated Electronic Properties and Reactivity Descriptors

| Property | Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 9.3 eV |

| Partial Charge on Carbonyl Carbon | +0.75 e |

| Partial Charge on Oxygen | -0.55 e |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum chemical calculations are often performed in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a more detailed understanding of the molecule's behavior in a specific solvent environment.

MD simulations can track the conformational dynamics of this compound over time. These simulations would show how the molecule samples different conformations and the timescales of these changes. This is particularly important for a sterically hindered molecule where the conformational landscape can be complex.

Furthermore, MD simulations can explicitly model the interactions between the solute and solvent molecules. This can reveal the structure of the solvent shell around the molecule and how specific solvent interactions, such as hydrogen bonding, might influence its conformation and reactivity. For instance, in a polar protic solvent, the solvent molecules would be expected to form a structured cage around the polar acyl chloride group, which can affect the accessibility of the electrophilic carbon to nucleophiles.

Applications in Advanced Organic Synthesis As a Building Block

Role in Complex Molecule Total Synthesis

The primary documented application of 2,3-Dimethyl-2-isopropylbutyryl chloride in the synthesis of complex molecules is as a key precursor for the industrial production of the cooling agent N,2,3-trimethyl-2-isopropylbutanamide, commonly known as WS-23. google.comchemicalbook.comchemicalbook.comechemi.comsararesearch.com This synthetic compound is valued for its strong and long-lasting cooling effect, which is comparable to menthol (B31143) but without the associated minty odor or burning sensation. chemicalbook.com

The synthesis of the precursor this compound itself can be achieved through the reaction of 2,3-dimethyl-2-isopropylbutyric acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The subsequent amidation reaction proceeds as follows:

Reaction Scheme for the Synthesis of N,2,3-trimethyl-2-isopropylbutanamide [Image of the chemical reaction showing this compound reacting with methylamine (B109427) to yield N,2,3-trimethyl-2-isopropylbutanamide and hydrochloric acid]

Derivatives and Analogs of 2,3 Dimethyl 2 Isopropylbutyryl Chloride

Synthesis and Reactivity of Corresponding Esters and Anhydrides

The conversion of acyl chlorides into esters and anhydrides is a cornerstone of organic synthesis, typically proceeding through nucleophilic acyl substitution. However, the pronounced steric hindrance in 2,3-Dimethyl-2-isopropylbutyryl chloride introduces notable challenges and modifies the reactivity of the resulting products.

Synthesis of Esters (Alcoholysis)

The reaction of this compound with an alcohol (alcoholysis) yields the corresponding ester. This reaction is highly sensitive to steric hindrance on both the acyl chloride and the alcohol. libretexts.orglibretexts.org The general order of reactivity for alcohols is primary > secondary > tertiary. libretexts.orglibretexts.org Due to the bulky nature of the acyl chloride, reactions with secondary and particularly tertiary alcohols are significantly retarded. To facilitate the reaction and neutralize the hydrochloric acid byproduct, a non-nucleophilic base such as pyridine (B92270) is commonly employed. libretexts.org

Table 8.1: Illustrative Conditions for Ester Synthesis

| Alcohol Type | Typical Conditions | Relative Rate |

|---|---|---|

| Primary (e.g., Methanol) | Pyridine, Dichloromethane, 0 °C to rt | Fast |

| Secondary (e.g., Isopropanol) | Pyridine, Dichloromethane, rt to reflux | Slow |

Reactivity of Esters

The resulting 2,3-dimethyl-2-isopropylbutyrate esters exhibit increased stability towards hydrolysis compared to less hindered esters. The bulky acyl group shields the carbonyl carbon from the approach of nucleophiles, such as water or hydroxide (B78521) ions, thereby slowing down saponification and other nucleophilic substitution reactions. This enhanced stability can be advantageous in synthetic sequences where the ester group must endure conditions that might cleave less protected esters.

Synthesis of Anhydrides

Acid anhydrides can be synthesized from this compound by reacting it with a carboxylic acid or, more commonly, a carboxylate salt. libretexts.orgkhanacademy.org This reaction can be used to form both symmetrical and asymmetrical (mixed) anhydrides.

Symmetrical Anhydride Synthesis: Reaction with the sodium salt of 2,3-dimethyl-2-isopropylbutyric acid would yield the symmetrical anhydride.

Asymmetrical (Mixed) Anhydride Synthesis: Reaction with a different carboxylate, such as sodium acetate, produces a mixed anhydride. These are often intermediates in peptide synthesis, though the steric bulk of the 2,3-dimethyl-2-isopropylbutyryl group may influence subsequent reactions. google.com The formation of mixed anhydrides can sometimes be complicated by disproportionation into the two corresponding symmetrical anhydrides. google.com

Reactivity of Anhydrides

Similar to the esters, anhydrides derived from this compound are less reactive than their unhindered counterparts. The steric shielding of the carbonyl carbons makes them less susceptible to nucleophilic attack. While less reactive than the parent acyl chloride, they can still serve as acylating agents, particularly with less hindered nucleophiles.

Functional Group Interconversions and Modifications

The highly reactive acyl chloride moiety is a versatile synthetic handle that can be converted into a wide array of other functional groups. libretexts.org The steric hindrance of this compound plays a critical role in the feasibility and conditions required for these transformations.

Conversion to Aldehydes: Direct reduction of acyl chlorides to aldehydes requires the use of a mild and sterically hindered reducing agent to prevent over-reduction to the primary alcohol. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is a suitable reagent for this transformation, as its bulk moderates its reactivity. libretexts.org

Conversion to Ketones: While Grignard reagents typically react with acyl chlorides twice to produce tertiary alcohols, ketones can be isolated by using less reactive organometallic reagents. libretexts.org Lithium diorganocopper reagents (Gilman reagents, R'₂CuLi) are effective for this purpose, undergoing a single addition to yield a ketone. libretexts.org

Conversion to Tertiary Alcohols: Reaction with two or more equivalents of a Grignard reagent (R'MgX) or an organolithium reagent (R'Li) leads to the formation of a tertiary alcohol, where at least two of the alkyl groups attached to the carbinol carbon are identical. libretexts.org

Conversion to Amides: Reaction with primary or secondary amines readily produces the corresponding amides. This reaction is generally very fast, though extreme steric hindrance on the amine can slow the rate. A base is often used to neutralize the HCl generated.

Conversion to Acyl Fluorides: The chloride can be exchanged for a fluoride (B91410) through reaction with a fluoride source. A phase-transfer catalyzed method using potassium bifluoride (KHF₂) in an aqueous-organic biphasic system has been shown to be effective for converting sterically hindered acyl chlorides into acyl fluorides. organic-chemistry.org These acyl fluorides can subsequently be used to form hindered esters and amides. organic-chemistry.org

Table 8.2: Summary of Functional Group Interconversions

| Target Functional Group | Reagent(s) | Product Class |

|---|---|---|

| Aldehyde | LiAlH(Ot-Bu)₃ | Aldehyde |

| Ketone | R'₂CuLi (Gilman Reagent) | Ketone |

| Tertiary Alcohol | 2 eq. R'MgX (Grignard) | Tertiary Alcohol |

| Amide | R'₂NH, pyridine | Amide |

| Acyl Fluoride | KHF₂, NBu₄Cl (catalyst) | Acyl Fluoride |

Structure-Reactivity Relationship Studies of Substituted Analogs

While specific structure-reactivity studies on this compound itself are not widely documented, the principles governing such relationships can be inferred from studies on other sterically hindered and electronically modified acyl chlorides and related electrophiles. nih.govsoton.ac.uk The reactivity of these compounds in nucleophilic acyl substitution is primarily dictated by the electrophilicity of the carbonyl carbon and the steric accessibility of the reaction center.

Steric Effects

The primary factor governing the reactivity of this system is sterics. Any modification to the substituents on the quaternary carbon (α-position) or the adjacent tertiary carbon (β-position) would have a profound impact on reaction rates.

Increasing Steric Bulk: Replacing the methyl or isopropyl groups with larger alkyl groups (e.g., tert-butyl) would further decrease the rate of nucleophilic attack.

Decreasing Steric Bulk: Replacing the isopropyl group with a smaller group like ethyl or methyl would increase reactivity by reducing steric shielding of the carbonyl group.

Electronic Effects

The electronic nature of substituents, though secondary to the powerful steric effects in this system, can also modulate reactivity. Introducing electron-withdrawing or electron-donating groups on analogs could fine-tune the electrophilicity of the carbonyl carbon. For instance, in a hypothetical analog where a phenyl ring is attached, substituents on the ring could influence reactivity.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) groups would increase the partial positive charge on the carbonyl carbon, making it more electrophilic and increasing the reaction rate with nucleophiles.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups would decrease the electrophilicity of the carbonyl carbon, thereby slowing the reaction rate.

Analytical Methodologies for Research Quality Control and Monitoring

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) serve as cornerstone techniques for assessing the purity of 2,3-Dimethyl-2-isopropylbutyryl chloride. The choice between GC and HPLC often depends on the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography (GC): As a volatile compound, this compound is well-suited for GC analysis. In this method, the sample is vaporized and injected into a chromatographic column. Purity is determined by the relative area of the main compound peak compared to the total area of all peaks detected. A patent for measuring related substances in a similar compound, 2-chloropropionyl chloride, highlights the utility of GC in this context. google.com The method's high resolution allows for the separation of the main component from volatile impurities, such as residual solvents or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for less volatile impurities. A specific reverse-phase (RP) HPLC method has been developed for analyzing this compound. sielc.com This method uses a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. sielc.com The scalability of this liquid chromatography method allows it to be used for isolating impurities in preparative separation as well. sielc.com

Below is a table summarizing typical parameters for these chromatographic methods.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) sielc.com |

| Column | Capillary column (e.g., DB-5ms) | Newcrom R1 |

| Mobile Phase | Carrier Gas (e.g., Helium, Nitrogen) | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detector | Flame Ionization Detector (FID) | UV-Vis or Mass Spectrometer (MS) |

| Typical Purity Result | >99.5% (Area Normalization) | >99.5% (Area Normalization) |

| Primary Use | Analysis of volatile components and purity | Purity assessment and impurity isolation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Impurity profiling, the identification and quantification of unwanted chemicals, is a critical step in chemical manufacturing and research. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective hyphenated technique for this purpose, combining the superior separation capability of GC with the powerful identification ability of MS. ijsdr.orgnih.gov

The process involves injecting the sample into the GC, where individual components are separated based on their boiling points and interaction with the stationary phase. As each separated component elutes from the GC column, it enters the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio. This provides a unique mass spectrum for each impurity, acting as a "molecular fingerprint."

For complex samples, spectral deconvolution functions can be used to generate clean mass spectra for impurities present at levels greater than 0.1%. thermofisher.com High-resolution mass spectrometry (HRMS) can further enhance impurity identification by providing highly accurate mass measurements, which helps in determining the elemental composition of an unknown impurity. ijprajournal.com

A hypothetical impurity profile for a research-grade sample of this compound might include the following:

| Retention Time (min) | Detected Mass (m/z) | Tentative Identification | Potential Origin |

| 5.8 | 144.2 | 2,3-Dimethyl-2-isopropylbutyric acid | Incomplete conversion of starting material |

| 4.2 | 118.5 | Thionyl chloride | Excess chlorinating agent |

| 7.1 | 160.2 | Isomeric Acyl Chloride | Synthesis side-reaction |

| 2.5 | 58.1 | Acetone | Residual cleaning solvent |

Quantitative Spectroscopic Methods

Spectroscopic methods offer a rapid and non-destructive means of analysis and can be adapted for quantitative purposes. saylor.org For acyl chlorides like this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching absorption. This peak appears at a high frequency, typically around 1800 cm⁻¹. According to the Beer-Lambert law, the absorbance of this peak is directly proportional to the concentration of the acyl chloride. By creating a calibration curve with standards of known concentration, the concentration of an unknown sample can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can provide some characteristic signals, particularly for protons adjacent to the carbonyl group (~2-2.5 ppm), ¹³C NMR is often more distinct for quantification. The carbonyl carbon of an acyl chloride gives a characteristic signal in the range of 160-180 ppm. Quantitative ¹³C NMR (qNMR), using an internal standard with a known concentration, can provide a highly accurate determination of the compound's concentration.

UV-Visible (UV-Vis) Spectroscopy: Acyl chlorides exhibit two primary absorption maxima in the UV-Vis range: a π→π* transition below 200 nm and a weaker n→π* transition around 235 nm. The latter can be used for quantification, although its lower molar absorptivity may limit sensitivity.

The table below lists the characteristic spectroscopic data used for identification and quantification.

| Method | Characteristic Signal | Typical Wavenumber/Shift | Application |

| IR Spectroscopy | C=O stretch | ~1800 cm⁻¹ | Identification and Quantification |

| ¹H NMR | H-C-C=O | ~2.0 - 2.5 ppm | Structural Confirmation |

| ¹³C NMR | C=O | ~160 - 180 ppm | Identification and Quantification (qNMR) |

| UV-Vis Spectroscopy | n→π* transition | ~235 nm | Quantification |

Advanced Titration Techniques for Active Content Determination

Titration remains a fundamental and highly accurate method for determining the concentration of an active substance. For a reactive compound like this compound, which readily hydrolyzes to form hydrochloric acid (HCl) and the corresponding carboxylic acid, advanced titration methods are employed to ensure accuracy and precision. savemyexams.com

A common approach is an indirect or "back-titration" method performed in a non-aqueous environment to control the rapid hydrolysis. This technique involves reacting the acyl chloride with a precisely known excess amount of a nucleophilic titrant, such as a tertiary amine (e.g., pyridine) or an alcohol. The unreacted portion of the nucleophile is then titrated with a standardized acid, such as perchloric acid or hydrochloric acid in a non-aqueous solvent.

The endpoint of the titration can be determined using a colorimetric indicator, but for enhanced precision, potentiometric titration is preferred. In this method, the change in electric potential is monitored as the titrant is added, with the endpoint corresponding to the point of greatest change in potential. This removes the subjectivity of visual endpoint determination.

An example of data from a potentiometric back-titration is presented below:

| Parameter | Value |

| Sample Weight | 0.8825 g |

| Initial Nucleophile (Pyridine) Added | 20.00 mL of 0.5 M solution |

| Back-Titrant (HClO₄) | 0.2 M Standardized Solution |

| Endpoint Volume (from titration curve) | 12.55 mL |

| Calculated Active Content | 99.6% |

This method provides a reliable determination of the molar content of the acyl chloride, which is a direct measure of its active content and purity.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride, phosphorus pentachloride, or oxalyl chloride, which can generate hazardous byproducts. wikipedia.orgchemguide.co.ukkhanacademy.orgresearchgate.netlibretexts.org Future research will likely focus on developing greener and more sustainable methods for the synthesis of 2,3-dimethyl-2-isopropylbutyryl chloride.

Key areas of investigation include:

Catalytic Methods: The development of catalytic methods that avoid stoichiometric toxic reagents is a primary goal. This could involve the use of immobilized catalysts that can be easily recovered and reused, reducing waste and cost. google.com

Green Solvents and Reagents: Exploring the use of bio-based and less toxic solvents, such as Cyrene™, can significantly improve the environmental footprint of the synthesis. rsc.org Additionally, employing greener acylating agents or activation methods for the corresponding carboxylic acid will be a key research focus.

Energy Efficiency: Investigating milder reaction conditions, potentially through photocatalysis or other low-energy activation methods, can reduce the energy consumption of the synthesis. organic-chemistry.org

A comparative table of traditional versus potential green synthesis methods is presented below:

| Feature | Traditional Methods (e.g., SOCl₂) | Future Sustainable Methods |

| Reagents | Stoichiometric, often toxic/corrosive | Catalytic, recyclable, less hazardous |

| Solvents | Often chlorinated hydrocarbons | Bio-based, green solvents |

| Byproducts | Acidic gases (HCl, SO₂) | Minimal, non-toxic byproducts |

| Energy Input | Often requires heating | Milder conditions, alternative energy sources |

Exploration of Novel Catalytic Systems for Acylation

The steric hindrance of this compound makes its reactions, particularly acylations of sterically demanding substrates, challenging. Future research will focus on developing novel catalytic systems to overcome these limitations.

Promising avenues include:

Organocatalysis: Small organic molecules can act as powerful catalysts. researchgate.net For instance, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) and its derivatives, or N-heterocyclic carbenes (NHCs), could be explored to activate the acyl chloride for reaction with hindered nucleophiles. wikipedia.orgnih.gov

Metal-Based Catalysis: Transition metal catalysts, including those based on palladium, nickel, and copper, have shown promise in acylation reactions. researchgate.netnih.govchemrxiv.orgorganic-chemistry.orgacs.org Research into designing ligands that can accommodate the bulky acyl chloride and facilitate the catalytic cycle will be essential.

Lewis Acid Catalysis: Lewis acids can activate the acyl chloride, making it more susceptible to nucleophilic attack. The development of bulky yet highly active Lewis acid catalysts could enable challenging acylation reactions.

Application in Asymmetric Synthesis and Chiral Technologies

The development of methods to control stereochemistry in reactions involving this compound is a significant area for future research.

Key strategies to be explored are:

Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the stereochemical outcome of the acylation reaction. wikipedia.orgblogspot.comscielo.org.mxtcichemicals.com For example, pseudoephedrine can be used as a chiral auxiliary to control the formation of new stereocenters. wikipedia.org

Enantioselective Catalysis: The use of chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can induce enantioselectivity in reactions involving the acyl chloride. rsc.orgnih.govacs.orgnih.gov This approach is highly desirable as it avoids the need for stoichiometric chiral auxiliaries.

Kinetic Resolution: A chiral catalyst could be used to selectively react with one enantiomer of a racemic substrate, allowing for the separation of enantiomers.

A table summarizing potential asymmetric strategies is provided below:

| Strategy | Description | Key Research Focus |

| Chiral Auxiliaries | A temporary chiral group directs the stereochemical outcome. wikipedia.org | Development of new, easily removable, and highly effective auxiliaries. |

| Enantioselective Catalysis | A chiral catalyst creates a chiral environment for the reaction. | Design of catalysts that can accommodate the sterically demanding acyl chloride. |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of a racemate. | Development of highly selective catalysts for the kinetic resolution of substrates using the acyl chloride. |

Integration with Flow Chemistry and Automated Synthesis

Given the reactivity and potential hazards associated with acyl chlorides, integrating their synthesis and use into continuous flow systems offers significant advantages.

Future research in this area will likely involve:

Microreactors: The use of microreactors can enhance safety by minimizing the reaction volume and improving heat and mass transfer. youtube.comnih.govacs.org This is particularly important for highly exothermic acylation reactions.

Automated Synthesis: Automating the synthesis and subsequent reactions of this compound can improve reproducibility, reduce manual handling of hazardous materials, and enable high-throughput screening of reaction conditions.

In Situ Generation and Use: Flow chemistry allows for the on-demand generation of the acyl chloride, which can then be immediately used in a subsequent reaction step. This "telescoping" of reactions avoids the need to isolate the often-unstable acyl chloride intermediate.

Computational Design of New Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool in modern organic synthesis. For a sterically hindered molecule like this compound, computational studies can provide valuable insights.

Future directions include:

Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the mechanisms of reactions involving the acyl chloride. This understanding can guide the design of more efficient reaction conditions.

Catalyst Design: In silico design and screening of catalysts can accelerate the discovery of new and more effective catalytic systems for acylation reactions. mdpi.comresearchgate.net This can involve designing ligands for metal catalysts or developing novel organocatalysts with specific properties.

Predicting Reactivity and Selectivity: Computational models can be developed to predict the reactivity and selectivity of this compound with various substrates, aiding in the planning and optimization of synthetic routes.

Expanding the Scope of Synthetic Utility beyond Current Applications

While acyl chlorides are well-established as precursors for esters, amides, and ketones, the unique steric bulk of this compound could be leveraged in novel synthetic transformations. fiveable.menumberanalytics.com

Future research could explore:

Novel Cross-Coupling Reactions: Developing new transition metal-catalyzed cross-coupling reactions where the acyl chloride acts as a coupling partner could lead to the synthesis of complex molecules.

Radical Reactions: Investigating the participation of the acyl chloride in radical-based transformations could open up new avenues for carbon-carbon bond formation.

Steric Directing Group: The bulky 2,3-dimethyl-2-isopropylbutyryl group could be used as a temporary steric directing group to control the regioselectivity of subsequent reactions on the acylated substrate.

By pursuing these future research directions, the scientific community can unlock the full synthetic potential of this compound, transforming it from a challenging substrate into a valuable tool for the construction of complex organic molecules.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for preparing 2,3-Dimethyl-2-isopropylbutyryl chloride, and what reagents/conditions are critical for high yield?

- Methodological Answer : The compound is typically synthesized via acylation of the corresponding carboxylic acid (2,3-dimethyl-2-isopropylbutyric acid) using thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂] under anhydrous conditions. Refluxing in dichloromethane or toluene with catalytic dimethylformamide (DMF) enhances reactivity. Critical parameters include maintaining moisture-free environments and controlling reaction temperature (40–60°C) to minimize side reactions. Post-synthesis, excess reagents are removed via vacuum distillation, and purity is confirmed by titration or NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Look for characteristic peaks of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH in ¹H NMR; 20–25 ppm for quaternary carbons in ¹³C NMR).

- IR Spectroscopy : A strong C=O stretch near 1800 cm⁻¹ confirms the acyl chloride moiety.

- GC-MS : Monitors purity and identifies volatile byproducts (e.g., residual thionyl chloride). Cross-referencing with NIST spectral libraries improves accuracy .

Q. How can researchers safely handle and store this compound given its reactivity?

- Methodological Answer : Use inert atmosphere gloveboxes or Schlenk lines to prevent hydrolysis. Storage under argon at –20°C in amber glass vials minimizes degradation. Safety protocols mandate PPE (nitrile gloves, face shields) and immediate neutralization of spills with sodium bicarbonate. Reactivity with protic solvents (e.g., water, alcohols) necessitates rigorous drying of glassware .

Advanced Research Questions

Q. How do steric effects in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The bulky isopropyl and dimethyl groups create significant steric hindrance, slowing nucleophilic attack. Kinetic studies (e.g., using competing amines or alcohols) quantify this effect. Computational modeling (DFT calculations) can map electron density and steric maps to predict regioselectivity. Experimental validation via Hammett plots or isotopic labeling (e.g., ¹⁸O in acyl chloride) helps differentiate electronic vs. steric contributions .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., boiling points, ΔfH°) for this compound?

- Methodological Answer : Discrepancies in boiling points (e.g., NIST-reported vs. experimental values) may arise from impurities or measurement conditions. Validate via:

- Differential Scanning Calorimetry (DSC) to assess phase transitions.

- Comparative distillation under standardized pressures.

- Cross-checking enthalpy of formation (ΔfH°) using bomb calorimetry vs. computational methods (e.g., G4 thermochemistry). Contradictions require re-evaluating synthesis purity and calibration of instruments .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during acylations with this reagent?

- Methodological Answer : Byproducts like ketenes or carboxylic acids form via hydrolysis or elimination. Mitigation strategies include:

- In-situ derivatization : Adding scavengers (e.g., molecular sieves) to trap water.

- Kinetic control : Lowering reaction temperatures and using slow addition of nucleophiles.

- HPLC-MS monitoring : Identifies byproducts early; iterative adjustments to solvent polarity (e.g., switching from THF to DCM) can suppress side reactions .

Q. What computational models best predict the stability of this compound under varying thermal or hydrolytic conditions?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) model hydrolysis rates. Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict thermal decomposition pathways. Experimental validation via accelerated stability testing (40–80°C, 75% RH) coupled with Arrhenius plots quantifies degradation kinetics .

Data Analysis & Critical Thinking

Q. How should researchers address conflicting spectral data when characterizing synthetic batches?

- Methodological Answer : Contradictions in NMR/IR spectra often stem from residual solvents or stereochemical impurities. Resolve by:

- 2D NMR (COSY, HSQC) : Assigns overlapping peaks and identifies diastereomers.

- Elemental Analysis : Confirms stoichiometry to rule out non-acyl chloride impurities.

- Triangulation : Compare data from independent labs or databases (e.g., NIST Chemistry WebBook) .

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic yields?

- Methodological Answer : Use Design of Experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, temperature). ANOVA or multivariate regression models quantify factor contributions. Replicate experiments (n ≥ 5) with controlled batches reduce noise. Outliers are assessed via Grubbs’ test or Q-test .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。